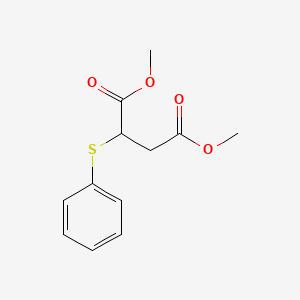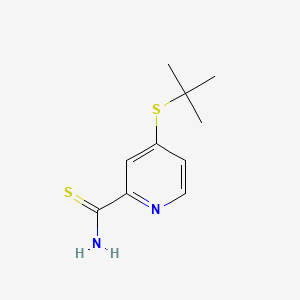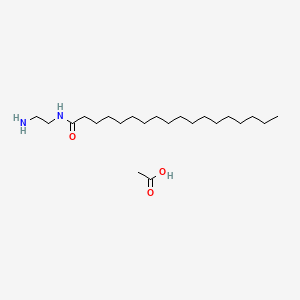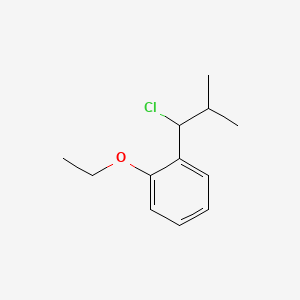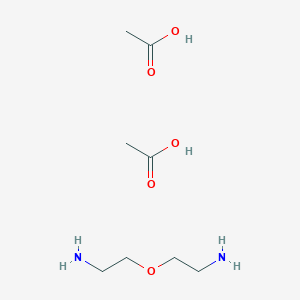
acetic acid;2-(2-aminoethoxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-aminoethoxy)ethanamine typically involves the reaction of 2-aminoethanol with chloroacetic acid. The process can be summarized in the following steps :
Step 1: Synthesis of 2-(2-chloroethoxy)ethanol by reacting 2-aminoethanol with chloroacetic acid in the presence of a base such as potassium carbonate.
Step 2: The intermediate product is then reacted with sodium bromide and dibenzylamine in acetonitrile at elevated temperatures to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-(2-aminoethoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Acetic acid;2-(2-aminoethoxy)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a linker in bioconjugation.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;2-(2-aminoethoxy)ethanamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(2-aminoethoxy)ethoxy)ethanol
- 2-(2-(2-aminoethoxy)ethoxy)propanoic acid
- 2-(2-(2-aminoethoxy)ethoxy)butanoic acid
Uniqueness
Acetic acid;2-(2-aminoethoxy)ethanamine is unique due to its specific structure, which combines an aminoethoxy group with an acetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propiedades
Número CAS |
1375090-12-2 |
|---|---|
Fórmula molecular |
C8H20N2O5 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
acetic acid;2-(2-aminoethoxy)ethanamine |
InChI |
InChI=1S/C4H12N2O.2C2H4O2/c5-1-3-7-4-2-6;2*1-2(3)4/h1-6H2;2*1H3,(H,3,4) |
Clave InChI |
SGCIOJPDUQHHDY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C(COCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




